Cyclopropanemethanol
Overview
Description
Synthesis Analysis
Cyclopropanemethanol and its derivatives can be synthesized through various methods. One prevalent approach involves the cyclopropanation reactions, where olefins are transformed into cyclopropanes using different catalysts or reagents. Notably, stereoselective cyclopropanation techniques have gained attention, aiming for the enantioselective synthesis of cyclopropane-containing compounds, highlighting the significance of the cyclopropane moiety in organic synthesis (Lebel et al., 2003), (Bartoli et al., 2014).
Molecular Structure Analysis
The cyclopropane ring in cyclopropanemethanol introduces strain due to its angle and torsional strain, making its molecular structure an area of significant interest. Studies have focused on the spectral properties and structural analysis of cyclopropanones and related compounds, which help elucidate the characteristics and reactivity of cyclopropanemethanol's cyclopropane core (Turro & Hammond, 1968).
Chemical Reactions and Properties
Cyclopropanemethanol participates in various chemical reactions, exploiting the reactivity of both the cyclopropane ring and the methanol group. For instance, the cyclopropane ring can undergo ring-opening reactions under specific conditions, which is critical in synthetic applications. The behavior of cyclopropanes under acidic and basic conditions demonstrates their versatility in chemical transformations (Lim et al., 2002).
Physical Properties Analysis
The physical properties of cyclopropanemethanol, including its boiling point, melting point, and solubility, are influenced by the cyclopropane ring's strain and the hydrophilic methanol group. While specific studies on cyclopropanemethanol's physical properties are less common, the understanding of related cyclopropane compounds provides insights into its behavior and reactivity in different environments.
Chemical Properties Analysis
Cyclopropanemethanol's chemical properties are dictated by the reactivity of the cyclopropane ring and the methanol functional group. It exhibits characteristics of alcohols due to the methanol group, such as the ability to form hydrogen bonds, and the high reactivity of the cyclopropane ring due to ring strain. This combination of features makes cyclopropanemethanol a valuable compound in organic synthesis and chemical reactions (Kim & Walsh, 2012).
Scientific Research Applications
Synthesis of Natural Products and Pharmaceuticals : Cyclopropane derivatives, like Cyclopropanemethanol, are used as C3 synthetic units in the synthesis of natural products, with potential applications in pharmaceuticals and nutraceuticals (Daiei Tunemoto & Kiyosi Kondo, 1977).
Inhibition of Methanol Dehydrogenase : Cyclopropane-derived inhibitors can inhibit methanol dehydrogenase, a key enzyme, through a mechanism involving proton abstraction and rearrangement, making them useful in biochemistry (J. Frank et al., 1989).
Synthesis of Complex Molecular Scaffolds : They are used in the [4+4] cyclodimerization of cyclopropenemethanols to produce unique molecular scaffolds like 2,7-dioxatricyclo[7.1.0.04,6]decane, important in organic synthesis (A. Edwards et al., 2015).
Ring-Opening and Annulation Reactions : They enable catalyst-free ring-opening reactions and catalyzed annulations with silyl enol ethers, useful in chemical synthesis (Abdusalom A. Suleymanov et al., 2020).
Electroorganic Chemistry : In electroorganic processes, polyalkyl-substituted cyclopropanes in methanol can lead to the formation of monomethoxyolefin and dimethoxy compounds, indicating their significance in electrochemistry (T. Shono & Y. Matsumura, 1975).
Diversity-Oriented Synthesis : Functionalized cyclopropanes prepared from Cyclopropanemethanol are versatile intermediates in the synthesis of γ-lactones, γ-lactams, and δ-lactams, crucial in medicinal chemistry (Adrielle P. Maximiano et al., 2021).
Enantioselective Cyclopropanation : Cyclopropanemethanols are used in the enantioselective cyclopropanation of allylic alcohols, aiding in the synthesis of chiral molecules important in drug development (A. Charette et al., 1998).
Fluorination and Ring-Expansion : They can be converted into homoallylic fluorides or fluorocyclobutanes using specific reagents, significant in fluorine chemistry (Shigekazu Kanemoto et al., 1989).
Physical Properties Study : The study of their physical properties, like densities and viscosities in mixtures, provides insights into their behavior and interactions in various solvents, important in physical chemistry and material science (Mengsha Cai et al., 2018).
Synthesis of Zincophorin : They have been used in the total synthesis of zincophorin and its methyl ester, showcasing their role in complex natural product synthesis (M. Defosseux et al., 2004).
Safety And Hazards
Future Directions
The future outlook for the Cyclopropanemethanol market appears promising . The growing demand for pharmaceuticals and agrochemicals is expected to drive the market growth . Additionally, the market is anticipated to witness significant growth due to the rising usage of Cyclopropanemethanol in various niche applications, such as the production of flavors and fragrances .
properties
IUPAC Name |
cyclopropylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDMZGLFZNLYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051922 | |
Record name | Cyclopropylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Cyclopropanemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropanemethanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20511 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Cyclopropylmethanol | |
CAS RN |
2516-33-8 | |
Record name | Cyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropylcarbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopropylmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropanemethanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopropylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2051922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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